Plecanatide acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

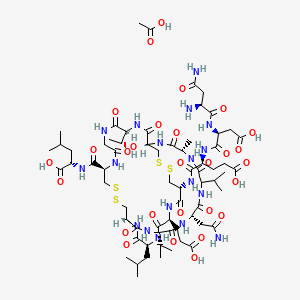

Molecular Formula |

C67H108N18O28S4 |

|---|---|

Molecular Weight |

1741.9 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(1R,4S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C65H104N18O26S4.C2H4O2/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85;1-2(3)4/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109);1H3,(H,3,4)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48?,49-,50-;/m0./s1 |

InChI Key |

NTDAGCOLNINBIG-QDPGAZTQSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N.CC(=O)O |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structure and Amino Acid Sequence of Plecanatide Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plecanatide acetate is a synthetic analog of human uroguanylin and a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This document provides a comprehensive overview of the structure, amino acid sequence, and mechanism of action of plecanatide. Detailed experimental protocols for its synthesis, purification, and characterization are outlined, along with a visual representation of its signaling pathway and manufacturing workflow.

This compound: Structure and Physicochemical Properties

Plecanatide is a 16-amino acid peptide.[1][2] Its structure is notable for the presence of two disulfide bonds that are crucial for its biological activity.[1]

Amino Acid Sequence

The primary structure of plecanatide consists of the following sequence of 16 amino acids:

-

Full Sequence: H-Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH[1][3]

-

One-Letter Sequence: NDECELCVNVACTGCL[1]

Plecanatide is structurally very similar to human uroguanylin, with the only difference being the substitution of aspartic acid at position 3 in uroguanylin with a glutamic acid residue in plecanatide.[1]

Chemical Structure and Disulfide Bonds

The three-dimensional conformation of plecanatide is stabilized by two disulfide bridges. These bonds form between the cysteine residues at the following positions:

-

Cys4 and Cys12

-

Cys7 and Cys15

These linkages are essential for the peptide's ability to bind to and activate its target receptor.[1][4]

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C65H104N18O26S4 (plecanatide) | [2][5] |

| C67H108N18O28S4 (this compound) | [6] | |

| Molecular Weight | 1681.89 g/mol (plecanatide) | [1] |

| 1741.9 g/mol (this compound) | [6][7] | |

| Appearance | Amorphous, white to off-white powder | [2][5] |

| Solubility | Soluble in water | [2][5] |

| EC50 | 190 nM (in T84 cells for cGMP synthesis) | [8] |

Mechanism of Action: The Guanylate Cyclase-C Signaling Pathway

Plecanatide exerts its therapeutic effect by acting as a selective agonist of the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells.[1][5] This interaction initiates a signaling cascade that ultimately leads to increased intestinal fluid secretion and accelerated transit.

The key steps in the signaling pathway are as follows:

-

Receptor Binding: Plecanatide binds to the extracellular domain of the GC-C receptor.

-

Enzyme Activation: This binding activates the intracellular catalytic domain of GC-C.

-

cGMP Production: Activated GC-C catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Protein Kinase Activation: The resulting increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII).

-

CFTR Phosphorylation: PKGII then phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel on the apical membrane of enterocytes.

-

Ion Secretion: Phosphorylation of CFTR opens the channel, leading to the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen.

-

Fluid Secretion: The increased concentration of ions in the lumen creates an osmotic gradient, drawing water into the intestines. This increased fluid content softens the stool and facilitates bowel movements.

Experimental Protocols: Synthesis and Characterization

The synthesis of plecanatide is typically achieved through solid-phase peptide synthesis (SPPS), followed by purification and characterization to ensure high purity and correct structure.

Solid-Phase Peptide Synthesis (SPPS)

A common method for synthesizing the linear plecanatide peptide involves Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin, such as Wang resin or 2-chlorotrityl chloride (2-ClTrt) resin.

Materials:

-

Fmoc-protected amino acids

-

Wang or 2-ClTrt resin

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail (e.g., TFA, TIS, water)

-

Solvents: DMF, DCM, MTBE

Protocol Outline:

-

Resin Preparation: The C-terminal amino acid (Leucine) is attached to the resin.

-

Amino Acid Coupling: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each coupling cycle involves:

-

Deprotection: Removal of the Fmoc group from the N-terminus of the peptide-resin with 20% piperidine in DMF.

-

Activation and Coupling: The carboxyl group of the incoming Fmoc-amino acid is activated with a coupling reagent and then reacted with the free N-terminus of the peptide-resin.

-

-

Cleavage and Deprotection: Once the full-length linear peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Precipitation and Washing: The cleaved peptide is precipitated in cold methyl tertiary-butyl ether (MTBE), and the precipitate is washed to remove scavengers and byproducts.

Disulfide Bond Formation (Oxidative Cyclization)

The formation of the two specific disulfide bonds is a critical step. This is often achieved through a two-step directed oxidation process using orthogonal protecting groups for the cysteine residues. For example, Trt (trityl) and Acm (acetamidomethyl) groups can be used.

-

First Disulfide Bond: Selective deprotection of one pair of cysteine residues (e.g., those protected with Trt) and subsequent oxidation, often using iodine or air oxidation, to form the first disulfide bridge.

-

Second Disulfide Bond: Removal of the second set of protecting groups (e.g., Acm) and subsequent oxidation to form the second disulfide bond.

Purification and Characterization

Purification: The crude cyclic plecanatide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or ammonium acetate.

-

Fractions are collected and analyzed for purity.

Characterization:

-

Mass Spectrometry: To confirm the correct molecular weight of the final product.

-

Amino Acid Analysis: To verify the amino acid composition and stoichiometry.

-

HPLC: To determine the purity of the final peptide.

Conclusion

This compound is a well-characterized synthetic peptide with a defined amino acid sequence and a specific three-dimensional structure conferred by its two disulfide bonds. Its mechanism of action as a guanylate cyclase-C agonist is well-understood, leading to increased intestinal fluid secretion and providing a targeted therapeutic approach for constipation-related disorders. The synthesis and purification of plecanatide rely on established peptide chemistry protocols, ensuring the production of a high-purity active pharmaceutical ingredient. This guide provides a foundational technical overview for researchers and professionals involved in the study and development of peptide-based therapeutics.

References

- 1. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Plecanatide? [synapse.patsnap.com]

- 6. WO2020115566A1 - An improved process for the preparation of plecanatide - Google Patents [patents.google.com]

- 7. WO2020250102A1 - An improved process for the preparation of plecanatide - Google Patents [patents.google.com]

- 8. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Uroguanylin Analog: A Technical Guide to the Discovery and Development of Plecanatide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plecanatide (sold under the brand name Trulance) is a synthetic analog of human uroguanylin, a gastrointestinal peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestines.[1][2] Developed to treat chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C), plecanatide represents a targeted therapeutic approach that mimics an endogenous physiological pathway. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of plecanatide, with a focus on the quantitative data and experimental methodologies that have defined its journey from a promising molecule to a clinically approved therapeutic.

Introduction: The Unmet Need and the Uroguanylin Pathway

Chronic idiopathic constipation and irritable bowel syndrome with constipation are prevalent gastrointestinal disorders characterized by infrequent, difficult-to-pass stools and associated symptoms such as bloating and abdominal pain.[3][4] These conditions significantly impact patients' quality of life and place a substantial burden on healthcare systems. The discovery of the guanylate cyclase-C (GC-C) receptor and its endogenous ligands, guanylin and uroguanylin, opened a new avenue for therapeutic intervention.[5][6]

Uroguanylin, a 16-amino acid peptide, binds to and activates GC-C receptors on the apical surface of intestinal epithelial cells.[3][7] This activation triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][7] Elevated intracellular cGMP levels initiate a signaling cascade that leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen.[3][7] This influx of ions is followed by the osmotic movement of water, which softens the stool and accelerates intestinal transit.[8]

The Discovery of Plecanatide: A Tale of Molecular Mimicry

The therapeutic potential of activating the GC-C pathway led to the development of plecanatide, a 16-amino acid peptide that is a structural and functional analog of uroguanylin.[3][7] Plecanatide was designed to replicate the physiological action of uroguanylin with enhanced potency and stability. A key structural feature of plecanatide is the substitution of alanine for aspartic acid at the third position of the amino acid sequence, which contributes to its higher binding affinity for the GC-C receptor compared to its natural counterpart.[3]

Mechanism of Action

Plecanatide exerts its pharmacological effects locally within the gastrointestinal tract with minimal systemic absorption.[3][8] Its mechanism of action can be summarized in the following steps:

-

Binding to GC-C Receptor: Orally administered plecanatide binds to GC-C receptors on the luminal surface of the intestinal epithelium.[8]

-

Activation of Guanylate Cyclase-C: This binding activates the intracellular catalytic domain of the GC-C receptor.

-

Increased cGMP Production: The activated receptor catalyzes the conversion of GTP to cGMP, leading to an increase in intracellular cGMP concentrations.[3][7]

-

CFTR Activation and Ion Secretion: Elevated cGMP levels activate protein kinase G II (PKGII), which in turn phosphorylates and opens the CFTR ion channel. This results in the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[3][7]

-

Fluid Secretion and Increased Transit: The increased luminal ion concentration creates an osmotic gradient, drawing water into the intestines. This increased fluid content softens the stool and facilitates its passage, thereby alleviating constipation.[8]

dot graph Plecanatide_Signaling_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#4285F4", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Plecanatide [label="Plecanatide", fillcolor="#FBBC05"]; GC_C [label="Guanylate Cyclase-C (GC-C) Receptor", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GTP [label="GTP"]; cGMP [label="cGMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKGII [label="Protein Kinase G II (PKGII)"]; CFTR [label="CFTR Ion Channel", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ion_Secretion [label="Cl- and HCO3- Secretion"]; Fluid_Secretion [label="Fluid Secretion"]; Increased_Transit [label="Increased Intestinal Transit"];

Preclinical Development: Establishing Potency and Safety

The preclinical development of plecanatide focused on characterizing its binding affinity for the GC-C receptor, its ability to stimulate cGMP production, and its safety profile in animal models.

Quantitative Data from Preclinical Studies

| Parameter | Value | Cell Line/Model | Reference |

| GC-C Receptor Binding Affinity (Kd of Uroguanylin) | ~1 nM | Human GC-C | [5][9] |

| cGMP Stimulation (EC50) | 190 nM | T84 human colon carcinoma cells | [10] |

Experimental Protocols

3.2.1. Guanylate Cyclase-C Receptor Binding Assay (Competitive Radioligand Binding)

A competitive radioligand binding assay is a common method to determine the binding affinity of a compound to a receptor. While a specific protocol for plecanatide is not publicly detailed, a general methodology is as follows:

-

Membrane Preparation: Membranes are prepared from cells expressing the GC-C receptor (e.g., T84 cells).

-

Radioligand: A radiolabeled ligand that binds to the GC-C receptor, such as ¹²⁵I-labeled heat-stable enterotoxin (STa), is used.

-

Competition: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (plecanatide).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[11]

3.2.2. cGMP Stimulation Assay in T84 Cells

This assay measures the ability of a compound to stimulate the production of cGMP in a cell line that endogenously expresses the GC-C receptor.

-

Cell Culture: T84 human colon carcinoma cells are cultured to confluence in appropriate media.

-

Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cGMP. Subsequently, the cells are treated with varying concentrations of plecanatide for a specified time.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular contents.

-

cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The concentration of plecanatide that produces 50% of the maximal cGMP response (EC50) is calculated from the dose-response curve.[12]

Clinical Development: From Bench to Bedside

The clinical development of plecanatide involved a series of Phase I, II, and III clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with CIC and IBS-C.

Phase I Clinical Trials

Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of plecanatide. These studies demonstrated that plecanatide was well-tolerated and had minimal systemic absorption.[13]

Phase II Clinical Trials

Phase II trials were designed to evaluate the efficacy and safety of different doses of plecanatide in patients with CIC. These studies helped to identify the optimal dose for the subsequent Phase III trials.

4.2.1. Quantitative Data from Phase II CIC Trial

| Endpoint | Plecanatide 3 mg | Placebo | p-value | Reference |

| Change in CSBMs/week from baseline | +2.1 | +1.0 | <0.001 | [13] |

CSBM: Complete Spontaneous Bowel Movement

Phase III Clinical Trials

Two large, randomized, double-blind, placebo-controlled Phase III clinical trials were conducted for both CIC and IBS-C to establish the efficacy and safety of plecanatide for regulatory approval.

4.3.1. Quantitative Data from Phase III CIC Trials

| Endpoint | Plecanatide 3 mg | Placebo | p-value | Reference |

| Overall Responders (%) | 21.0 | 10.2 | <0.001 | [3][14][15] |

| Change in CSBMs/week from baseline | 1.89 | 0.88 | <0.001 | [15] |

| Diarrhea (%) | 5.9 | 1.3 | - | [3] |

Overall Responders: Patients who had at least 3 CSBMs and an increase of at least 1 CSBM from baseline in the same week for at least 9 of the 12 treatment weeks and for at least 3 of the last 4 weeks.

4.3.2. Quantitative Data from Phase III IBS-C Trials

| Endpoint | Plecanatide 3 mg | Placebo | p-value | Reference |

| Overall Responders (%) | 30.2 | 17.8 | <0.001 | [4] |

| Abdominal Pain Responders (%) | 46.4 | 35.8 | <0.001 | [4] |

| CSBM Responders (%) | 47.6 | 23.6 | <0.001 | [4] |

| Diarrhea (%) | 4.3 | 1.0 | - | [4] |

Overall Responders: Patients who were both abdominal pain responders (≥30% improvement) and CSBM responders (increase of ≥1 from baseline) in the same week for at least 6 of the 12 treatment weeks.

Experimental Protocol for Phase III Clinical Trials

The Phase III trials for both CIC and IBS-C followed a similar design:

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter studies.

-

Patient Population: Adults meeting the Rome III criteria for CIC or IBS-C.

-

Intervention: Patients were randomized to receive a once-daily oral dose of plecanatide (e.g., 3 mg) or placebo for a 12-week treatment period.

-

Primary Efficacy Endpoint: The primary endpoint was the percentage of "overall responders" as defined by specific criteria for either CIC or IBS-C.

-

Secondary Efficacy Endpoints: These included changes from baseline in the frequency of spontaneous and complete spontaneous bowel movements, stool consistency, straining, and abdominal symptoms.

-

Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and physical examinations.[4][14]

Conclusion

The discovery and development of plecanatide exemplify a successful translation of basic physiological understanding into a targeted therapeutic. By mimicking the action of the endogenous peptide uroguanylin, plecanatide offers a mechanism-based treatment for CIC and IBS-C. Its robust preclinical and clinical data have established its efficacy and safety profile, providing a valuable therapeutic option for patients suffering from these chronic and burdensome gastrointestinal disorders. The journey of plecanatide underscores the importance of understanding endogenous signaling pathways in the rational design of novel therapeutics.

References

- 1. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T84 cell receptor binding and guanyl cyclase activation by Escherichia coli heat-stable toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpp.krakow.pl [jpp.krakow.pl]

- 7. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of Plecanatide Acetate to Guanylate Cyclase-C Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of plecanatide acetate with its molecular target, the guanylate cyclase-C (GC-C) receptor. This document consolidates key quantitative data, details experimental methodologies for assessing receptor interaction, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Plecanatide and the GC-C Receptor

Plecanatide is a synthetic analog of human uroguanylin, a naturally occurring peptide hormone that regulates fluid and electrolyte balance in the gastrointestinal tract.[1] It functions as a selective agonist for the guanylate cyclase-C (GC-C) receptor, which is located on the apical surface of intestinal epithelial cells.[1][2][3][4][5] The binding of plecanatide to the GC-C receptor is pH-sensitive, exhibiting higher affinity in the acidic environment of the proximal small intestine, similar to its endogenous counterpart, uroguanylin.[3][4] This targeted action initiates a signaling cascade that ultimately leads to increased intestinal fluid secretion and accelerated transit, providing therapeutic relief for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).

Quantitative Analysis of Plecanatide-GC-C Interaction

The interaction between plecanatide and the GC-C receptor has been quantified through various in vitro assays, determining its binding affinity and functional potency. While specific equilibrium dissociation constants (Kd) and inhibition constants (Ki) for plecanatide are not extensively reported in the available literature, related metrics such as IC50 and EC50 values provide a robust characterization of its interaction with the GC-C receptor.

Table 1: Binding Affinity and Functional Potency of GC-C Agonists

| Compound | Parameter | Value (nM) | Cell Line | Assay Type |

| Plecanatide | IC50 | 1.9 | HEK cells expressing human GC-C | Radioligand Binding Assay |

| EC50 | 190 | T84 | cGMP Synthesis Assay | |

| EC50 | 1.9 x 10⁻⁷ mol/L (190) | T84 | cGMP Synthesis Assay[2] | |

| Linaclotide | Ki | 1.23 - 1.64 | T84 | Radioligand Binding Assay |

| Uroguanylin | Kd | ~1 | Not Specified | Not Specified |

IC50: Half-maximal inhibitory concentration in competitive binding assays. EC50: Half-maximal effective concentration for stimulating cGMP synthesis. Ki: Inhibition constant. Kd: Equilibrium dissociation constant.

Signaling Pathway of Plecanatide Action

The binding of plecanatide to the GC-C receptor triggers a downstream signaling cascade, as illustrated in the diagram below. This pathway culminates in the secretion of ions and water into the intestinal lumen.

Caption: Plecanatide binds to and activates the GC-C receptor, leading to the conversion of GTP to cGMP. Elevated cGMP levels activate PKGII, which in turn phosphorylates and opens the CFTR ion channel, resulting in ion and water secretion into the intestinal lumen.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional activity of plecanatide on GC-C receptors.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity of plecanatide to the GC-C receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) of plecanatide for the GC-C receptor, from which the inhibition constant (Ki) can be calculated.

Materials:

-

Cells: Human colon carcinoma T84 cells or Human Embryonic Kidney (HEK293) cells stably expressing the human GC-C receptor.

-

Radioligand: 125I-labeled heat-stable enterotoxin analog (e.g., 125I-STa).

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of unlabeled STa or another high-affinity GC-C agonist.

-

Buffers and Reagents:

-

Binding Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis Buffer (for whole cells): 0.1 M NaOH.

-

-

Equipment: 96-well filter plates (e.g., glass fiber filters), vacuum manifold, gamma counter.

Protocol:

-

Cell Culture and Membrane Preparation (if applicable):

-

Culture T84 or GC-C expressing HEK293 cells to confluency.

-

For membrane preparations, cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes, which are then resuspended in the binding buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of cell membrane preparation or whole cells per well.

-

Add increasing concentrations of plecanatide to the wells.

-

To determine non-specific binding, add a saturating concentration of unlabeled STa to a set of control wells.

-

For total binding, add only the binding buffer.

-

-

Incubation:

-

Add a fixed concentration of the 125I-labeled STa to all wells.

-

Incubate the plate for 60-90 minutes at 37°C with gentle agitation to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This traps the cell membranes and any bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation fluid to each well and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the plecanatide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay to determine the binding affinity of plecanatide to GC-C receptors.

cGMP Stimulation Assay

This cell-based functional assay measures the ability of plecanatide to stimulate the production of cyclic guanosine monophosphate (cGMP), the second messenger in the GC-C signaling pathway.

Objective: To determine the half-maximal effective concentration (EC50) of plecanatide for stimulating cGMP production in a relevant cell line.

Materials:

-

Cells: Human colon carcinoma T84 cells.

-

Test Compound: this compound.

-

Reagents:

-

Cell culture medium (e.g., DMEM/F-12).

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cGMP degradation.

-

Lysis buffer.

-

-

Equipment: 96-well cell culture plates, incubator, cGMP enzyme immunoassay (EIA) kit or similar detection system.

Protocol:

-

Cell Culture:

-

Seed T84 cells in 96-well plates and grow to confluency.

-

-

Pre-incubation:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C to inhibit cGMP breakdown.

-

-

Stimulation:

-

Add varying concentrations of plecanatide to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cGMP Measurement:

-

Terminate the reaction by aspirating the medium and adding a lysis buffer.

-

Measure the intracellular cGMP concentration in the cell lysates using a commercial cGMP EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cGMP concentration against the logarithm of the plecanatide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

References

- 1. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutically targeting guanylate cyclase-C: computational modeling of plecanatide, a uroguanylin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plecanatide | Guanylate cyclase | TargetMol [targetmol.com]

The Plecanatide-Activated cGMP Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intracellular signaling pathways activated by plecanatide, a guanylate cyclase-C (GC-C) agonist. Plecanatide is a synthetic analog of human uroguanylin, designed for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This document details the molecular mechanism of action, presents quantitative data from preclinical and clinical studies, outlines key experimental protocols, and provides visual diagrams of the core signaling cascade.

Introduction to Plecanatide and the GC-C Pathway

Plecanatide is a 16-amino-acid peptide that is structurally analogous to the endogenous human gastrointestinal peptide uroguanylin.[1] The key difference is the substitution of aspartic acid with glutamic acid at the third position from the N-terminus, a modification that enhances its binding affinity for its target receptor.[2] Like uroguanylin, plecanatide functions as an agonist of the guanylate cyclase-C (GC-C) receptor, which is located on the apical (luminal) surface of intestinal epithelial cells.[2][3]

The activation of GC-C is a critical physiological process for maintaining fluid and electrolyte homeostasis in the gastrointestinal tract.[3] The binding of ligands like plecanatide to the extracellular domain of GC-C initiates a signaling cascade mediated by the intracellular second messenger, cyclic guanosine monophosphate (cGMP). This pathway ultimately leads to increased intestinal fluid secretion and accelerated transit, alleviating symptoms of constipation.[1][2] Plecanatide's action is localized to the gastrointestinal tract, with minimal systemic absorption.[1]

The Molecular Mechanism of Action

The signaling pathway activated by plecanatide involves a series of well-defined molecular events within the intestinal enterocyte.

-

Receptor Binding and Activation : Plecanatide binds to the GC-C receptor on the luminal surface of the intestinal epithelium. This binding event triggers a conformational change in the receptor.[3] Plecanatide's activity is pH-dependent, mirroring the natural activity of uroguanylin, which is more potent in the acidic environment of the proximal small intestine.[4][5]

-

cGMP Synthesis : The activated GC-C receptor catalyzes the conversion of intracellular guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] This results in a significant increase in the intracellular concentration of cGMP.

-

Activation of cGMP-Dependent Protein Kinase II (PKGII) : The elevated levels of intracellular cGMP act as a second messenger, binding to and activating cGMP-dependent protein kinase II (PKGII).

-

Phosphorylation and Opening of the CFTR Channel : Activated PKGII phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel also located on the apical membrane of the enterocyte.[1] Phosphorylation opens the CFTR channel.

-

Ion and Fluid Secretion : The open CFTR channel facilitates the efflux of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen. This movement of anions creates an osmotic gradient that draws water into the lumen, increasing intestinal fluid content.[1][2]

-

Modulation of Visceral Pain : In addition to its effects on fluid secretion, the GC-C/cGMP pathway is implicated in reducing visceral pain. Increased cGMP levels can decrease the activity of pain-sensing nerves in the intestine, providing relief from abdominal pain associated with IBS-C.[6][7]

Signaling Pathway Diagram

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies of plecanatide.

Table 1: Preclinical Activity of Plecanatide

| Parameter | Cell Line | Value | Reference |

| EC₅₀ for cGMP Stimulation | T84 | 190 nM (1.9 x 10⁻⁷ M) | [8] |

| GC-C Binding Affinity | T84 | ~10-fold higher than uroguanylin | [2] |

Table 2: Efficacy in Phase 3 Clinical Trials for Chronic Idiopathic Constipation (CIC)

| Endpoint | Plecanatide 3 mg | Placebo | P-value | Reference |

| Durable Overall CSBM Responders (%) | 21.0% | 10.2% | <0.001 | [1][2] |

| Mean Weekly CSBMs (Change from Baseline) | +2.5 | +1.2 | <0.001 | [2] |

| Stool Consistency (BSFS Change) | +1.5 | - | <0.001 | [2] |

| Patients with SBM within 24h of first dose (%) | >30% | ~17% | <0.05 | [1] |

CSBM: Complete Spontaneous Bowel Movement; BSFS: Bristol Stool Form Scale

Table 3: Efficacy in Phase 3 Clinical Trials for Irritable Bowel Syndrome with Constipation (IBS-C)

| Endpoint (Pooled Data) | Plecanatide 3 mg | Placebo | P-value | Reference |

| Overall Responders (%) | 25.6% | 16.0% | <0.001 | - |

| Sustained Efficacy Responders (%) | 24.3% | 15.6% | <0.001 | - |

| Change in Bloating Score (Moderate-to-Severe) | -1.7 | -1.3 | 0.002 | [9] |

| Change in Abdominal Pain Score (Moderate-to-Severe) | -1.7 | -1.3 | 0.006 | [9] |

Overall Responder: Patient meeting weekly response criteria for both abdominal pain and CSBMs for at least 6 of 12 weeks.

Table 4: Common Adverse Events (Diarrhea) in Phase 3 Trials

| Indication | Plecanatide 3 mg | Placebo | Reference |

| CIC | 3.2% - 5.9% | 1.3% | [1] |

| IBS-C | 4.3% | 1.0% | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of plecanatide.

Intracellular cGMP Measurement in T84 Cells

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the plecanatide-induced increase in intracellular cGMP in the human colon carcinoma T84 cell line.

Objective: To determine the dose-dependent effect of plecanatide on intracellular cGMP accumulation.

Materials:

-

T84 human colon carcinoma cells

-

Cell culture medium (e.g., DMEM/F12) with supplements

-

Plecanatide stock solution

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

Lysis Buffer (e.g., 0.1 M HCl)

-

Commercially available cGMP ELISA Kit

-

Microplate reader (450 nm)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture: Culture T84 cells in appropriate flasks until confluent. Seed cells into 24-well plates and grow until they form confluent monolayers.

-

Pre-treatment: Wash the cell monolayers twice with serum-free medium. Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 10-15 minutes at 37°C to prevent cGMP degradation.

-

Stimulation: Add varying concentrations of plecanatide (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (no plecanatide). Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction by aspirating the medium and adding ice-cold Lysis Buffer (e.g., 0.1 M HCl) to each well. Incubate on ice for 10-20 minutes.

-

Sample Preparation: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at >1000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant for the cGMP assay.

-

cGMP ELISA: Perform the cGMP ELISA on the supernatants according to the manufacturer's instructions. This typically involves adding samples/standards to an antibody-coated plate, followed by the addition of a cGMP-HRP conjugate and a substrate. The colorimetric reaction is stopped, and absorbance is read at 450 nm. The amount of cGMP is inversely proportional to the signal.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay.

-

Data Analysis: Calculate the cGMP concentration in each sample from the standard curve. Normalize the cGMP concentration to the total protein content for each sample (e.g., in pmol cGMP/mg protein). Plot the normalized cGMP concentration against the plecanatide concentration to determine the EC₅₀ value.

CFTR Channel Activity Assay using Patch-Clamp Electrophysiology

This protocol provides a general framework for measuring CFTR chloride channel activity in response to the plecanatide-induced cGMP pathway using the whole-cell patch-clamp technique.

Objective: To quantify the increase in CFTR-mediated Cl⁻ currents following stimulation of the GC-C/cGMP pathway.

Materials:

-

Cells expressing GC-C and CFTR (e.g., T84 cells or engineered HEK293 cells)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipettes

-

Extracellular (bath) solution (low Cl⁻ concentration)

-

Intracellular (pipette) solution (high Cl⁻ concentration, containing GTP and ATP)

-

Plecanatide

-

CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording 24-48 hours before the experiment.

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording Configuration: Obtain a giga-ohm (>1 GΩ) seal between the micropipette and a single cell. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration. This allows control of the intracellular environment.

-

Baseline Current Measurement: Clamp the cell membrane potential at a holding potential (e.g., -40 mV). Apply a series of voltage steps (e.g., from -80 mV to +80 mV) to record baseline whole-cell currents.

-

Plecanatide Application: Perfuse the bath with the extracellular solution containing a specific concentration of plecanatide. Since the pathway is intracellular, allow sufficient time (several minutes) for plecanatide to activate GC-C, for cGMP to be produced, and for PKGII to phosphorylate CFTR.

-

Stimulated Current Measurement: Once the current reaches a steady state, repeat the voltage-step protocol to record the plecanatide-stimulated currents.

-

Inhibition: To confirm that the observed current is mediated by CFTR, apply a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the bath and record the currents again. The difference in current before and after inhibition represents the CFTR-specific current.

-

Data Analysis: Subtract the baseline and inhibited currents from the stimulated current to isolate the plecanatide-activated CFTR current. Plot the current-voltage (I-V) relationship. The magnitude of the current increase (e.g., in pA/pF) serves as a quantitative measure of CFTR activation.

Assessment of Visceral Hypersensitivity in a Rat Model

This protocol describes the measurement of the visceromotor response (VMR) to colorectal distension (CRD) in rats to assess the anti-nociceptive effects of plecanatide.[6][7][10]

Objective: To determine if oral plecanatide can attenuate visceral hypersensitivity in a chemically-induced rat model.

Materials:

-

Male Wistar rats

-

Trinitrobenzene sulfonic acid (TNBS) to induce colitis and hypersensitivity

-

Plecanatide for oral gavage

-

Colorectal distension balloon catheter

-

Pressure transducer and pump for controlled distension

-

Electromyography (EMG) electrodes, amplifier, and recording system

Procedure:

-

Induction of Hypersensitivity (Day 0): Induce visceral hypersensitivity by intrarectal administration of TNBS. This creates a model of inflammatory visceral pain. A control group receives a vehicle (e.g., saline).

-

Drug Administration (e.g., Days 1-4): Administer plecanatide (e.g., 0.01 and 0.05 mg/kg) or vehicle once daily via oral gavage.[10]

-

Surgical Preparation: Prior to the final measurement, surgically implant EMG electrodes into the abdominal oblique musculature to record the VMR. Allow for recovery.

-

Visceromotor Response Measurement (e.g., Day 4):

-

Lightly anesthetize the rat and insert a lubricated balloon catheter into the distal colon.

-

Allow the animal to acclimate.

-

Perform graded, phasic colorectal distensions at increasing pressures (e.g., 20, 40, 60, 80 mmHg). Each distension should last for a set duration (e.g., 20 seconds) with a rest interval in between.

-

Record the EMG signals during the pre-distension, distension, and post-distension periods.

-

-

Data Analysis:

-

Rectify and integrate the raw EMG signal.

-

Quantify the VMR by calculating the area under the curve (AUC) of the EMG signal during the distension period, correcting for baseline activity.

-

Compare the VMR at each distension pressure between the vehicle-treated hypersensitive group and the plecanatide-treated groups. A significant reduction in the number of abdominal contractions or EMG signal in the plecanatide group indicates an anti-nociceptive effect.[10]

-

Conclusion

Plecanatide leverages a well-characterized physiological pathway to achieve its therapeutic effect. By acting as a functional analog of uroguanylin, it activates the GC-C receptor, leading to a cGMP-mediated cascade that increases intestinal fluid secretion and modulates visceral nociception. The quantitative data from both preclinical and clinical studies demonstrate its potency and efficacy in treating constipation-related disorders. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuanced effects of GC-C agonists and the broader implications of the cGMP signaling pathway in gastrointestinal health and disease.

References

- 1. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content.stockpr.com [content.stockpr.com]

- 4. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 10. wjgnet.com [wjgnet.com]

Preclinical Pharmacological Profile of Plecanatide Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plecanatide acetate is a synthetic analog of human uroguanylin, a naturally occurring gastrointestinal peptide.[1][2][3] It functions as a guanylate cyclase-C (GC-C) receptor agonist, stimulating intestinal fluid secretion and accelerating transit.[4][5][6] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating the GC-C receptor on the luminal surface of intestinal epithelial cells.[4][5] This activation triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7] The subsequent increase in intracellular cGMP has two primary effects:

-

Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Elevated cGMP activates the CFTR ion channel, leading to the secretion of chloride and bicarbonate ions into the intestinal lumen.[1][4]

-

Inhibition of the Sodium-Hydrogen Exchanger 3 (NHE3): Increased cGMP also inhibits the NHE3, reducing the absorption of sodium from the intestinal lumen.

The combined effect of increased ion secretion and decreased sodium absorption creates an osmotic gradient that draws water into the intestinal lumen, thereby increasing intestinal fluid, softening stools, and promoting bowel movements.[4]

A key characteristic of plecanatide is its pH-sensitive activity, similar to its endogenous counterpart, uroguanylin.[1][3] It exhibits greater binding affinity and activity in the acidic environment of the proximal small intestine.[6]

Signaling Pathway

The signaling cascade initiated by plecanatide binding to the GC-C receptor is depicted below.

Caption: Plecanatide signaling pathway in intestinal epithelial cells.

Quantitative Pharmacology

Receptor Binding and cGMP Activation

Preclinical studies have demonstrated the potent and specific binding of plecanatide to the GC-C receptor, leading to a dose-dependent increase in intracellular cGMP. While specific Ki or Kd values for plecanatide binding are not consistently reported in the reviewed literature, it has been stated to have approximately eight times the binding potency of uroguanylin in preclinical models.[1][2][3] The binding affinity of uroguanylin to the human GC-C receptor has been reported to be approximately 1 nM.[8]

| Parameter | This compound | Uroguanylin | Cell Line |

| EC50 for cGMP stimulation | 190 nM[9] | Not consistently reported | T84 human colon carcinoma |

In Vivo Efficacy in Preclinical Models

This compound has been shown to increase intestinal fluid secretion and accelerate gastrointestinal transit in various animal models.

Intestinal Fluid Accumulation

Studies in suckling mice, a common model for assessing intestinal secretion, have demonstrated a dose-dependent increase in intestinal fluid accumulation following oral administration of plecanatide.

| Dose (mg/kg) | Mean Intestinal Fluid Accumulation (g) | Animal Model |

| Specific quantitative data not available in the reviewed literature. | Dose-dependent increase observed | Suckling Mice |

Gastrointestinal Transit

The effect of plecanatide on gastrointestinal transit has been evaluated using the charcoal meal test in mice. This test measures the distance traveled by a charcoal meal through the small intestine as a percentage of the total length of the small intestine.

| Dose (mg/kg) | % of Intestinal Transit | Animal Model |

| Specific quantitative data not available in the reviewed literature. | Significant acceleration observed | Mice |

Effects in Other Preclinical Models

Plecanatide has also demonstrated efficacy in animal models of gastrointestinal inflammation. In murine models of colitis, oral administration of plecanatide (in a dose range of 0.005 to 5 mg/kg) has been shown to ameliorate disease severity.[2]

Experimental Protocols

Guanylate Cyclase-C Receptor Binding Assay

A definitive, detailed protocol for a competitive binding assay to determine the Ki of plecanatide for the GC-C receptor was not found in the reviewed literature. However, a general approach for such an assay would involve:

-

Membrane Preparation: Isolation of cell membranes from a cell line overexpressing the human GC-C receptor (e.g., T84 cells).

-

Radioligand: Use of a radiolabeled ligand that binds to the GC-C receptor, such as 125I-labeled heat-stable enterotoxin (STa).

-

Competitive Binding: Incubation of the cell membranes with the radioligand in the presence of increasing concentrations of unlabeled plecanatide.

-

Separation and Detection: Separation of bound from free radioligand (e.g., by filtration) and quantification of the bound radioactivity.

-

Data Analysis: Calculation of the IC50 value (the concentration of plecanatide that inhibits 50% of the specific binding of the radioligand) and subsequent conversion to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a GC-C receptor binding assay.

In Vitro cGMP Stimulation Assay in T84 Cells

This assay quantifies the ability of plecanatide to stimulate the production of intracellular cGMP in a human colon carcinoma cell line.

-

Cell Culture: T84 cells are cultured to confluence in appropriate media.

-

Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine) to prevent the degradation of cGMP.

-

Stimulation: The cells are then incubated with varying concentrations of plecanatide for a defined period.

-

Lysis and Quantification: The cells are lysed, and the intracellular cGMP concentration is determined using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Data Analysis: The results are plotted as cGMP concentration versus plecanatide concentration to determine the EC50 value.

Caption: Workflow for an in vitro cGMP stimulation assay.

In Vivo Intestinal Fluid Accumulation Assay (Suckling Mouse Model)

This model is used to assess the pro-secretory effects of plecanatide in vivo.

-

Animal Model: Pre-weaned suckling mice (typically 2-4 days old) are used due to their sensitivity to secretagogues.

-

Administration: Plecanatide is administered orally to the mice.

-

Incubation: The animals are kept for a specified period (e.g., 2-4 hours) to allow for fluid accumulation in the intestines.

-

Measurement: The mice are euthanized, and the entire intestine is isolated. The ratio of intestinal weight to the remaining carcass weight is calculated to determine the extent of fluid accumulation.

Caption: Workflow for an in vivo intestinal fluid accumulation assay.

In Vivo Gastrointestinal Transit Assay (Charcoal Meal Test)

This assay measures the effect of plecanatide on the rate of intestinal transit.

-

Animal Model: Adult mice are fasted overnight with free access to water.

-

Drug Administration: Plecanatide is administered orally.

-

Charcoal Meal Administration: After a set time following drug administration, a non-absorbable marker, typically a suspension of charcoal in a vehicle like gum acacia, is given orally.[10][11]

-

Transit Time: After a specific period (e.g., 20-30 minutes), the mice are euthanized, and the small intestine is carefully excised.[11]

-

Measurement: The total length of the small intestine and the distance traveled by the charcoal front are measured. The gastrointestinal transit is expressed as the percentage of the total intestinal length that the charcoal has traversed.[11][12]

Caption: Workflow for an in vivo gastrointestinal transit assay.

Conclusion

Preclinical studies have established this compound as a potent and selective GC-C receptor agonist with a mechanism of action that directly addresses the pathophysiology of chronic idiopathic constipation. Its ability to stimulate intestinal fluid secretion and accelerate gastrointestinal transit has been demonstrated in a variety of in vitro and in vivo models. The pH-sensitive nature of its activity suggests a targeted effect in the proximal small intestine. Further research to precisely quantify its binding affinity and dose-response effects on intestinal fluid secretion and transit in preclinical models of constipation will further solidify its pharmacological profile.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Application of a Mouse Intestinal Loop Model To Study the In Vivo Action of Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gastrointestinal transit measurements in mice with 99mTc-DTPA-labeled activated charcoal using NanoSPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ijper.org [ijper.org]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. researchgate.net [researchgate.net]

Plecanatide's Active Metabolite: A Technical Overview of Identification and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plecanatide, a guanylate cyclase-C (GC-C) agonist, is an effective therapeutic for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Its mechanism of action is localized to the gastrointestinal (GI) tract, where it and its primary active metabolite stimulate intestinal fluid secretion. This technical guide provides an in-depth analysis of the identification and functional characterization of plecanatide's active metabolite, SP-338. We will detail the experimental protocols utilized for its discovery and functional assessment, present comparative quantitative data on the activity of plecanatide and SP-338, and illustrate the key metabolic and signaling pathways.

Identification of the Active Metabolite: SP-338

Plecanatide undergoes metabolic transformation within the gastrointestinal lumen. The primary active metabolite is formed through the enzymatic cleavage of the terminal leucine amino acid from the parent compound.[1][2] This metabolite is designated as SP-338.[3]

Experimental Protocol: In Vitro Metabolism in Simulated Intestinal Fluid (SIF)

The identification of SP-338 was achieved through in vitro incubation of plecanatide in simulated intestinal fluid (SIF). This experiment was designed to mimic the enzymatic environment of the small intestine.

-

Objective: To identify the metabolic products of plecanatide in a simulated intestinal environment.

-

Methodology:

-

Preparation of SIF: A solution mimicking the composition of intestinal fluid, containing enzymes such as pancreatin, was prepared.

-

Incubation: Plecanatide was incubated in the prepared SIF at 37°C. Samples were collected at various time points. To assess the impact of reducing agents on metabolism, parallel experiments were conducted with SIF containing dithiothreitol (DTT).

-

Sample Analysis: The collected samples were analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent drug and any resulting metabolites.

-

-

Results: The LC-MS analysis revealed that plecanatide is rapidly hydrolyzed at its C-terminus, resulting in the cleavage of the terminal leucine (Leu16) and the formation of a primary metabolite, SP-338.[3] Further degradation of SP-338 into smaller, inactive peptide fragments was also observed.[3]

Functional Characterization of Plecanatide and SP-338

Both plecanatide and its active metabolite, SP-338, function as GC-C agonists.[1][3] They bind to and activate the GC-C receptors on the luminal surface of intestinal epithelial cells.[1][4] This activation initiates a signaling cascade that ultimately increases intestinal fluid secretion and accelerates transit.[4][5]

Experimental Protocol: cGMP Stimulation Bioassay in T84 Cells

The functional activity of plecanatide and SP-338 was quantified using a cell-based bioassay that measures the production of cyclic guanosine monophosphate (cGMP), the second messenger in the GC-C signaling pathway.

-

Objective: To determine and compare the in vitro biological activity of plecanatide and its metabolite, SP-338.

-

Methodology:

-

Cell Culture: Human colon carcinoma T84 cells, which endogenously express the GC-C receptor, were cultured to confluence.

-

Treatment: The cultured T84 cells were treated with varying concentrations of plecanatide and SP-338.

-

cGMP Measurement: Following a specified incubation period, the cells were lysed, and the intracellular concentration of cGMP was measured using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive quantitative methods.

-

Data Analysis: The concentration-response data were used to calculate the EC50 value for each compound, representing the concentration required to elicit 50% of the maximal cGMP production.

-

-

Results: The T84 cell bioassay demonstrated that both plecanatide and SP-338 are potent activators of the GC-C receptor. SP-338 was found to have slightly lower potency compared to the parent drug, plecanatide.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for plecanatide and its active metabolite, SP-338.

| Compound | Description | Molecular Change |

| Plecanatide | Parent Drug | N/A |

| SP-338 | Active Metabolite | Loss of terminal Leucine (Leu16) |

Table 1: Description of Plecanatide and its Active Metabolite.

| Compound | EC50 for cGMP Stimulation (M) | Potency Relative to Plecanatide |

| Plecanatide | Not explicitly stated, but inferred to be slightly more potent than SP-338 | N/A |

| SP-338 | 1.18 x 10⁻⁷ | Slightly lower |

Table 2: In Vitro Activity of Plecanatide and SP-338 in T84 Cells. [3]

Visualizing the Pathways

Plecanatide Metabolism

The metabolic conversion of plecanatide to its active form, SP-338, is a simple, one-step enzymatic cleavage.

Caption: Metabolic pathway of plecanatide to its active metabolite.

GC-C Signaling Pathway

The activation of the GC-C receptor by plecanatide or SP-338 initiates a downstream signaling cascade that results in increased intestinal fluid.

Caption: GC-C signaling pathway activated by plecanatide and SP-338.

Experimental Workflow

The overall workflow for the identification and functional characterization of plecanatide's active metabolite is summarized below.

Caption: Workflow for plecanatide's active metabolite studies.

Conclusion

Plecanatide is a pro-drug that is rapidly converted to its active metabolite, SP-338, in the gastrointestinal tract through the cleavage of its terminal leucine residue. Both the parent drug and SP-338 are potent agonists of the GC-C receptor, with plecanatide being slightly more potent. Their localized action within the GI lumen and minimal systemic absorption contribute to the favorable safety profile of plecanatide. The experimental methodologies detailed in this guide provide a robust framework for the identification and functional characterization of peptide drug metabolites.

References

- 1. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Tolerability of Guanylate Cyclase-C Agonists for Irritable Bowel Syndrome with Constipation and Chronic Idiopathic Constipation: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Plecanatide in Gastrointestinal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plecanatide, a guanylate cyclase-C (GC-C) agonist and structural analog of human uroguanylin, is an established therapeutic for chronic idiopathic constipation and irritable bowel syndrome with constipation. Emerging preclinical evidence has illuminated a significant and previously underexplored role for plecanatide in the amelioration of gastrointestinal inflammation. This technical guide provides an in-depth review of the anti-inflammatory properties of plecanatide as demonstrated in various murine models of colitis. We consolidate quantitative data from key studies, detail the experimental protocols used to elicit these findings, and visualize the underlying signaling pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development, offering a foundational understanding of plecanatide's anti-inflammatory mechanism and its potential as a therapeutic agent for inflammatory bowel disease (IBD).

Introduction

Inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis, are chronic and debilitating inflammatory conditions of the gastrointestinal (GI) tract. Current therapeutic strategies often involve broad immunosuppression, which can be associated with significant side effects and a loss of efficacy over time. There is a pressing need for novel therapeutic agents that can target local inflammation within the GI tract with minimal systemic exposure.

Plecanatide, an orally administered peptide, acts locally on GC-C receptors expressed on the apical surface of intestinal epithelial cells.[1][2] Activation of GC-C by plecanatide leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2] While the primary physiological response to this signaling cascade is the secretion of fluid and electrolytes into the intestinal lumen, a growing body of evidence suggests that the GC-C/cGMP pathway also plays a crucial role in modulating intestinal inflammation. This guide will delve into the preclinical studies that have characterized the anti-inflammatory effects of plecanatide in established GI models.

Mechanism of Action: The GC-C/cGMP Signaling Pathway

Plecanatide exerts its anti-inflammatory effects through the activation of the guanylate cyclase-C (GC-C) receptor and the subsequent increase in intracellular cyclic guanosine monophosphate (cGMP). This signaling cascade has been shown to influence multiple downstream pathways involved in inflammation and cellular homeostasis.

References

- 1. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Plecanatide's Attenuation of Visceral Hypersensitivity in Preclinical Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plecanatide, a guanylate cyclase-C (GC-C) agonist and structural analog of human uroguanylin, has demonstrated significant potential in modulating visceral hypersensitivity, a key pathophysiological component of functional gastrointestinal disorders such as Irritable Bowel Syndrome with Constipation (IBS-C).[1][2] This technical guide provides an in-depth analysis of the preclinical evidence from animal models, focusing on the experimental protocols used to assess plecanatide's anti-nociceptive effects, quantitative outcomes, and the underlying molecular signaling pathways. The data presented herein supports the therapeutic rationale for plecanatide in alleviating abdominal pain associated with visceral hypersensitivity.

Introduction

Visceral hypersensitivity is characterized by a lowered pain threshold and an exaggerated response to physiological and sub-physiological stimuli in the viscera. It is a hallmark of IBS-C and contributes significantly to the abdominal pain and discomfort experienced by patients. Plecanatide, an orally administered peptide, activates GC-C receptors on the luminal surface of the intestinal epithelium.[3][4] This activation initiates a signaling cascade that not only increases intestinal fluid secretion and accelerates transit but also appears to exert a direct anti-nociceptive effect on visceral afferent nerves.[2][5][6] This document consolidates the key preclinical findings that elucidate the mechanisms behind plecanatide's visceral analgesic properties.

Signaling Pathway of Plecanatide-Mediated Visceral Analgesia

Plecanatide's mechanism of action in reducing visceral pain is initiated by its binding to GC-C receptors on intestinal epithelial cells.[3] This interaction triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The resulting increase in intracellular cGMP is thought to have a dampening effect on visceral nociceptive neurons.[5][6] While the precise downstream mechanisms are still under investigation, it is hypothesized that cGMP may be released from epithelial cells to act on nearby afferent nerve fibers, reducing their excitability and sensitivity to painful stimuli.

Caption: Plecanatide's signaling cascade in intestinal epithelial cells.

Evidence from Animal Models of Visceral Hypersensitivity

Plecanatide's efficacy in reducing visceral hypersensitivity has been evaluated in established rat models that mimic the clinical condition. The primary models used are the trinitrobenzene sulfonic acid (TNBS)-induced colitis model, which represents an inflammatory state, and the partial restraint stress (PRS) model, which induces a non-inflammatory visceral hyperalgesia.[1][7]

Experimental Protocols

A standardized methodology is employed to induce and assess visceral hypersensitivity in these models.

3.1.1. Induction of Visceral Hypersensitivity:

-

TNBS-Induced Colitis Model: A single intracolonic administration of TNBS in ethanol is used to induce a local inflammatory response in the colon of rats, leading to visceral hypersensitivity.

-

Partial Restraint Stress (PRS) Model: Rats are subjected to a period of partial restraint, which is a psychological stressor known to induce visceral hypersensitivity without overt inflammation.[1]

3.1.2. Assessment of Visceral Hypersensitivity:

The primary method for quantifying visceral sensitivity is the measurement of the visceral motor response (VMR) to colorectal distension (CRD). This involves electromyographic (EMG) recordings of abdominal muscle contractions in response to graded pressures of balloon distension in the colon.[8] An increased EMG signal at a given distension pressure is indicative of visceral hypersensitivity.

Caption: Experimental workflow for assessing visceral motor response.

Quantitative Data on the Effect of Plecanatide on Visceral Hypersensitivity

Oral administration of plecanatide has been shown to significantly attenuate the visceral hypersensitivity induced by both TNBS and PRS.[1] The anti-nociceptive effect is dose-dependent, with lower doses demonstrating greater efficacy.

Table 1: Effect of Oral Plecanatide on Visceral Motor Response (VMR) to Colorectal Distension (CRD) in the TNBS-Induced Colitis Rat Model

| Treatment Group | Dose (mg/kg) | VMR (Abdominal Contractions) vs. Post-TNBS Vehicle | Statistical Significance (p-value) |

| Vehicle (Pre-TNBS) | - | Baseline | - |

| Vehicle (Post-TNBS) | - | Increased | - |

| Plecanatide | 0.01 | Reduced | < 0.05 |

| Plecanatide | 0.05 | Reduced | < 0.01 |

| Plecanatide | > 0.5 | Not Effective | NS |

Data synthesized from Eamuso et al., 2018.[1]

Table 2: Effect of Oral Plecanatide on Visceral Motor Response (VMR) to Colorectal Distension (CRD) in the Partial Restraint Stress (PRS) Rat Model

| Treatment Group | Dose (mg/kg) | VMR (Abdominal Contractions) vs. PRS Vehicle | Statistical Significance (p-value) |

| Vehicle (No Stress) | - | Baseline | - |

| Vehicle (PRS) | - | Increased | - |

| Plecanatide | 0.01 | Reduced | < 0.05 |

| Plecanatide | 0.05 | Reduced | < 0.01 |

| Plecanatide | > 0.5 | Not Effective | NS |

Data synthesized from Eamuso et al., 2018.[1]

Notably, the administration of plecanatide did not affect colonic compliance in these models, indicating that its anti-nociceptive effects are not due to changes in the mechanical properties of the colon wall.[7][9]

Discussion and Future Directions

The preclinical data robustly supports the role of plecanatide in attenuating visceral hypersensitivity in both inflammatory and non-inflammatory animal models. The activation of the GC-C signaling pathway is central to this effect.[9] These findings in animal models are consistent with the observed reduction in abdominal pain in clinical trials of plecanatide in patients with IBS-C.[1][10]

Future research should focus on further elucidating the downstream molecular players in the cGMP-mediated analgesia pathway. Investigating the specific ion channels and receptors on visceral afferents that are modulated by cGMP will provide a more complete understanding of plecanatide's mechanism of action. Additionally, exploring the potential of plecanatide in other conditions characterized by visceral hypersensitivity could broaden its therapeutic applications.

Conclusion

Plecanatide effectively reduces visceral hypersensitivity in validated animal models through the activation of the GC-C signaling pathway. The quantitative data from these preclinical studies provide a strong scientific rationale for the observed clinical efficacy of plecanatide in alleviating abdominal pain in patients with IBS-C. This body of evidence positions plecanatide as a valuable therapeutic agent for the management of functional gastrointestinal disorders where visceral hypersensitivity is a key underlying mechanism.

References

- 1. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profile of plecanatide in the treatment of chronic idiopathic constipation: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Plecanatide Improves Abdominal Bloating and Bowel Symptoms of Irritable Bowel Syndrome with Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wjgnet.com [wjgnet.com]

- 9. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Molecular Basis for the pH-Sensitive Activity of Plecanatide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plecanatide, a structural and functional analog of the endogenous human peptide uroguanylin, is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. A key feature of plecanatide's mechanism of action is its pH-sensitive activity, which is critical for its localized effect in the proximal small intestine. This technical guide provides an in-depth exploration of the molecular underpinnings of this pH-dependent activity, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways.

Introduction

Plecanatide is a 16-amino acid peptide that mimics the physiological effects of uroguanylin by binding to and activating the GC-C receptor on the apical surface of intestinal epithelial cells.[1][2][3][4][5] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen.[1][2][3][4][5] This influx of ions drives water secretion, thereby softening stool and increasing intestinal transit.[1][2][3][4][5]

Unlike the bacterial heat-stable enterotoxins and the related drug linaclotide, which activate GC-C in a pH-independent manner, plecanatide's activity is significantly enhanced in the acidic environment of the proximal small intestine (pH ~5.0-6.0).[1][6][7][8][9] This pH sensitivity is attributed to specific amino acid residues at its N-terminus.[6][7][10] This targeted action is believed to replicate the natural activity of uroguanylin and may contribute to its efficacy and tolerability profile.[2][11]

Molecular Determinants of pH Sensitivity